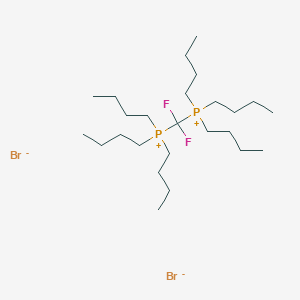
(Difluoromethylene)bis(tributylphosphanium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Difluoromethylene)bis(tributylphosphanium) dibromide is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties. This compound is characterized by the presence of difluoromethylene groups and tributylphosphanium moieties, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Difluoromethylene)bis(tributylphosphanium) dibromide typically involves the reaction of tributylphosphine with difluoromethylene dibromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Tributylphosphine: Tributylphosphine is synthesized by reacting phosphorus trichloride with butyl lithium.
Reaction with Difluoromethylene Dibromide: The prepared tributylphosphine is then reacted with difluoromethylene dibromide in the presence of a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Difluoromethylene)bis(tributylphosphanium) dibromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Transition metal catalysts like palladium or copper for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phosphonium salts, while coupling reactions can produce complex organic molecules with new functional groups.
Scientific Research Applications
(Difluoromethylene)bis(tributylphosphanium) dibromide has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (Difluoromethylene)bis(tributylphosphanium) dibromide exerts its effects involves the interaction of its difluoromethylene groups with target molecules. These interactions can lead to the formation of new bonds or the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (Difluoromethylene)bis(tributylphosphanium) dibromide include:
Bis(2-methoxyethyl)aminosulfur trifluoride: A deoxofluorinating agent used for the conversion of alcohols to alkyl fluorides.
Difluoromethylated Phosphonium Salts: Compounds with similar structures and reactivity profiles.
Uniqueness
The uniqueness of this compound lies in its ability to introduce difluoromethylene groups into a wide range of target molecules, making it a versatile reagent in organic synthesis and other applications .
Properties
CAS No. |
88410-06-4 |
|---|---|
Molecular Formula |
C25H54Br2F2P2 |
Molecular Weight |
614.4 g/mol |
IUPAC Name |
tributyl-[difluoro(tributylphosphaniumyl)methyl]phosphanium;dibromide |
InChI |
InChI=1S/C25H54F2P2.2BrH/c1-7-13-19-28(20-14-8-2,21-15-9-3)25(26,27)29(22-16-10-4,23-17-11-5)24-18-12-6;;/h7-24H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
RRDGIXBFMPZBNC-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)C(F)(F)[P+](CCCC)(CCCC)CCCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















